molecular formula C30H34N2O2 B388680 5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312517-96-7

5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B388680
CAS RN: 312517-96-7
M. Wt: 454.6g/mol
InChI Key: VTLOCMNTFPEVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C30H34N2O2 and its molecular weight is 454.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, which shares structural similarities with 5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one, is recognized for its broad synthetic applications in the medicinal and pharmaceutical industries due to its bioavailability. Research has focused on developing synthetic pathways for substituted pyranopyrimidine scaffolds, utilizing a range of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These advancements highlight the importance of hybrid catalysts in synthesizing complex molecules for developing lead pharmaceutical compounds (Parmar, Vala, & Patel, 2023).

Supramolecular Chemistry

The creation of supramolecular capsules derived from calixpyrrole scaffolds, which share foundational structural principles with the compound , represents a significant area of interest. These capsules, crafted from calix[4]pyrrole units, demonstrate the potential for constructing complex molecular architectures. Such research underscores the adaptability of pyrrole-based structures in forming capsules that can encapsulate various molecules, offering insights into potential drug delivery mechanisms and molecular recognition systems (Ballester, 2011).

Novel Anticancer Agents

The search for new anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the exploration of compounds with pyrrolidine structures. In this context, specific compounds exhibiting the pyrrolidine core have been identified to induce apoptotic cell death in cancer cells while minimizing damage to keratinocytes, highlighting their potential as safer therapeutic agents. This research direction emphasizes the critical role of structural modifications in enhancing the pharmacological profile of pyrrolidine-based compounds, potentially including derivatives of the compound (Sugita, Takao, Uesawa, & Sakagami, 2017).

Plant Defense Mechanisms

Research into the metabolism of proline and pyrroline-5-carboxylate in plants, particularly in response to pathogen invasion, offers insights into the defensive mechanisms employed by plants at the molecular level. Studies suggest that derivatives of pyrrolidone, which share chemical characteristics with the compound of interest, play a crucial role in plant defense against pathogens through the regulation of specific metabolic pathways. This area of research underscores the importance of understanding the biological functions of pyrrolidone derivatives in broader biological contexts (Qamar, Mysore, & Senthil-Kumar, 2015).

Safety And Hazards

The safety data sheet for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2-(4-butoxyphenyl)-4-(4-ethylanilino)-1-(4-ethylphenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O2/c1-4-7-20-34-27-18-12-24(13-19-27)29-21-28(31-25-14-8-22(5-2)9-15-25)30(33)32(29)26-16-10-23(6-3)11-17-26/h8-19,21,29,31H,4-7,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLOCMNTFPEVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)CC)NC4=CC=C(C=C4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

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